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Introduction
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, prized for its

low electrical resistivity, high-temperature stability, and compatibility with silicon-based devices.

[1] It primarily exists in two polymorphic forms: the metastable C49 phase and the stable C54

phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase

is of paramount technological importance for the fabrication of reliable contacts and

interconnects in integrated circuits.[1][2] Understanding the thermodynamic stability of these

polymorphs is crucial for controlling the manufacturing process and ensuring optimal device

performance. This technical guide provides a comprehensive overview of the thermodynamic

properties of C49 and C54 TiSi₂, detailed experimental protocols for their characterization, and

a discussion of the kinetic factors influencing the phase transformation.

Thermodynamic Principles
The relative stability of the TiSi₂ polymorphs is governed by their Gibbs free energy (G). The

C54 phase possesses a lower bulk Gibbs free energy, making it the thermodynamically stable

phase.[3] However, the C49 phase often forms first during the reaction of titanium with silicon

due to a lower surface and interface energy, which presents a smaller nucleation barrier.[3] The

transformation from the metastable C49 phase to the stable C54 phase is a classic example of

a nucleation and growth process, driven by the difference in their bulk free energies.
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The overall Gibbs free energy change (ΔG) for the formation of a TiSi₂ thin film on a silicon

substrate can be expressed as a function of the film thickness (t):

ΔG/A = t * ΔG₀ + Δγ

where A is the area, ΔG₀ is the change in volume free energy, and Δγ represents the change in

surface and interface energies.[4] This relationship highlights the competition between bulk and

interface energetics that dictates which polymorph is favored under different processing

conditions.

Quantitative Thermodynamic Data
A precise understanding of the thermodynamic stability requires quantitative data on the

thermochemical properties of each polymorph. The following tables summarize the available

experimental and theoretical data.

Property C49-TiSi₂ C54-TiSi₂ Method

Enthalpy of Formation

(ΔHf°)

-62 ± 5 kJ/mol (from

a-Si + Ti)[5]

-56 ± 5 kJ/mol (from c-

Si + Ti)[5]

Differential Scanning

Calorimetry (DSC)

-25.8 ± 8.8 kJ/mol

(from a-TiSi + c-Ti)[6]
-

Differential Scanning

Calorimetry (DSC)

Activation Energy for

Formation

1.86 ± 0.23 eV (on

poly-Si)[7] 2.1 ± 0.2

eV[8]

3.30 ± 0.16 eV (on

poly-Si)[7] 3.8 ± 0.5

eV[8]

In-situ Resistance

Measurement

Activation Energy for

C49→C54

Transformation

-
5.6 ± 0.3 eV to 5.7 ±

0.13 eV[2]

Isothermal Resistance

Measurement

Note: The standard enthalpies of formation from elemental Ti and Si for the individual C49 and

C54 phases are not consistently reported in the literature, highlighting an area for further

research. The values presented are from reactions under specific experimental conditions.
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The study of the thermodynamic stability and phase transformation of TiSi₂ polymorphs relies

on a suite of advanced characterization techniques. Below are detailed methodologies for key

experiments.

Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with phase

transformations, allowing for the determination of transformation temperatures and enthalpies.

Objective: To measure the enthalpy of formation and the enthalpy of the C49 to C54

transformation.

Methodology:

Sample Preparation:

Prepare a multilayer thin film of alternating titanium and amorphous silicon layers on a

substrate (e.g., silicon wafer). The overall stoichiometry should be close to TiSi₂.

A control sample of the bare substrate is also prepared for baseline subtraction.

The thin film is carefully scraped from the substrate to obtain a powder sample for

analysis.

DSC Analysis:

Place a precisely weighed amount of the sample powder (typically 5-10 mg) into an

aluminum DSC pan. An empty pan is used as a reference.

The sample and reference pans are placed in the DSC furnace.

Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of inert

gas (e.g., argon or nitrogen) to prevent oxidation.

The heat flow to the sample is measured as a function of temperature.

Data Analysis:
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The resulting DSC curve will show exothermic peaks corresponding to the formation of the

TiSi₂ phases and the C49 to C54 transformation.

The area under each peak is integrated to determine the enthalpy change of the

respective transformation. The transformation temperature is identified as the onset or

peak temperature of the exothermic event.

In-situ X-Ray Diffraction (XRD)
In-situ XRD allows for the real-time monitoring of crystallographic changes during annealing,

providing direct evidence of phase formation and transformation.

Objective: To identify the formation temperatures of the C49 and C54 phases and to study the

kinetics of the transformation.

Methodology:

Sample Preparation:

A thin film of titanium is deposited onto a silicon substrate.

In-situ XRD Measurement:

The sample is mounted on a high-temperature stage within the XRD chamber.

The chamber is evacuated to high vacuum or filled with an inert gas.

The sample is heated at a controlled rate (e.g., 3 °C/s).[9]

XRD patterns are continuously collected at small temperature intervals (e.g., 1.5-2 °C)

during heating.[10]

Data Analysis:

The collected XRD patterns are analyzed to identify the diffraction peaks corresponding to

the C49 and C54 phases of TiSi₂.
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The intensity of the characteristic peaks for each phase is plotted as a function of

temperature to determine the temperature ranges of phase stability and the transformation

kinetics.

Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging and diffraction information, enabling detailed

microstructural characterization of the TiSi₂ films.

Objective: To visualize the microstructure, identify the phases present, and analyze the

interface between the silicide and the silicon substrate.

Methodology:

Cross-Sectional Sample Preparation:

Two pieces of the TiSi₂ thin film on a silicon substrate are glued together face-to-face

using epoxy.

The "sandwich" is then cut into thin slices.

The slices are mechanically polished to a thickness of about 20-30 µm.

A dimple grinder is used to create a central thin area of a few micrometers.

The final thinning to electron transparency (typically <100 nm) is achieved by ion milling.

Low-energy argon ions at a shallow angle are used to minimize sample damage.

TEM Analysis:

The prepared sample is mounted on a TEM grid and inserted into the microscope.

Bright-field and dark-field imaging are used to observe the grain structure and morphology

of the TiSi₂ film.

Selected Area Electron Diffraction (SAED) is employed to identify the crystal structure of

the grains (C49 or C54).
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High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice and the

interface structure.

Visualizations
Thermodynamic Relationship of TiSi₂ Polymorphs
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Caption: Gibbs free energy landscape for the C49 to C54 TiSi₂ transformation.

Experimental Workflow for Thermodynamic Stability
Analysis
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Caption: Experimental workflow for determining the thermodynamic stability of TiSi₂.

Conclusion
The thermodynamic stability of TiSi₂ polymorphs is a complex interplay of bulk and interface

energies. While the C54 phase is the thermodynamically stable form, the metastable C49

phase readily nucleates first. The transformation to the desired low-resistivity C54 phase is a

critical step in the manufacturing of advanced electronic devices. A thorough understanding of

the thermodynamic parameters and the kinetics of this transformation, obtained through

rigorous experimental characterization as outlined in this guide, is essential for process

optimization and the development of next-generation microelectronics. Further research is
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needed to precisely determine the standard enthalpies and Gibbs free energies of formation for

the individual C49 and C54 polymorphs to provide a more complete thermodynamic picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-custom-synthesis
https://www.globalsino.com/EM/page150.html
https://www.researchgate.net/publication/224555064_Study_of_C49-TiSi2_and_C54-TiSi2_formation_on_doped_polycrystalline_silicon_using_in_situ_resistance_measurements_during_annealing
http://www.qed2.com/uploads/3/5/3/7/3537200/c49_c54_jecs.pdf
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Dependence-of-the-C49C54-TiSisub2sub-phase-transition-temperature-on-film-thickness-and-Si-substrate-orientationThin-Solid-Films.pdf
https://www.tib.eu/en/search/id/aip:8d8affe5fcd13c7d4e839aa31980a783fa9f1ddb/The-enthalpy-of-formation-of-thin-film-titanium?cHash=486a7827dbd44958dad3c28fa964fa52
https://discovery.researcher.life/article/quantitative-investigation-of-titanium-amorphous-silicon-multilayer-thin-film-reactions/e2723ff29c6e3c85b55f783976bd3b66
https://www.semanticscholar.org/paper/Activation-energy-for-C94-and-C54-TiSi2-formation-Colgan-Clevenger/3f7af0fe1b36b64164308191c4f9805dcd11ef80
https://www.semanticscholar.org/paper/Activation-energy-for-C94-and-C54-TiSi2-formation-Colgan-Clevenger/3f7af0fe1b36b64164308191c4f9805dcd11ef80
https://dunand.northwestern.edu/refs/files/colinet.pdf
https://research.ibm.com/publications/in-situ-x-ray-diffraction-analysis-of-tisilessinfgreater2lessinfgreater-phase-formation-from-a-titanium-molybdenum-bilayer
https://research.ibm.com/publications/in-situ-x-ray-diffraction-analysis-of-tisilessinfgreater2lessinfgreater-phase-formation-from-a-titanium-molybdenum-bilayer
https://inis.iaea.org/records/p4nfh-nfy53
https://inis.iaea.org/records/p4nfh-nfy53
https://www.benchchem.com/product/b078298#thermodynamic-stability-of-tisi-polymorphs
https://www.benchchem.com/product/b078298#thermodynamic-stability-of-tisi-polymorphs
https://www.benchchem.com/product/b078298#thermodynamic-stability-of-tisi-polymorphs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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